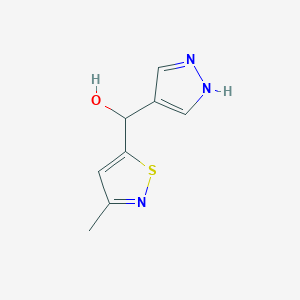
(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol is a compound that features a thiazole ring and a pyrazole ring connected via a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the thiazole and pyrazole rings followed by their coupling through a methanol group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the thiazole and pyrazole rings through cyclization reactions involving appropriate precursors.
Coupling Reactions: Coupling of the thiazole and pyrazole rings via a methanol group using reagents such as formaldehyde or methanol in the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to streamline the synthesis process and improve efficiency.
Catalyst Optimization: Developing and using efficient catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or pyrazole derivatives.
Applications De Recherche Scientifique
(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. This can include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methyl-1,2-thiazol-5-yl)methanol: Lacks the pyrazole ring, which may affect its chemical and biological properties.
(1H-pyrazol-4-yl)methanol: Lacks the thiazole ring, which may influence its reactivity and applications.
Uniqueness
(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both thiazole and pyrazole rings, which can confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9N3OS |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
(3-methyl-1,2-thiazol-5-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H9N3OS/c1-5-2-7(13-11-5)8(12)6-3-9-10-4-6/h2-4,8,12H,1H3,(H,9,10) |
Clé InChI |
KWOYUCGWXQGIBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)
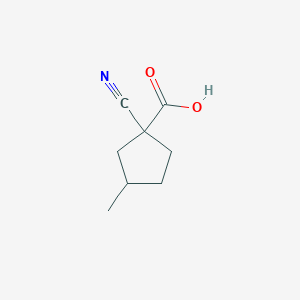
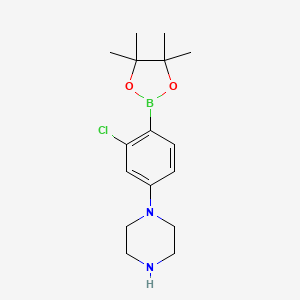



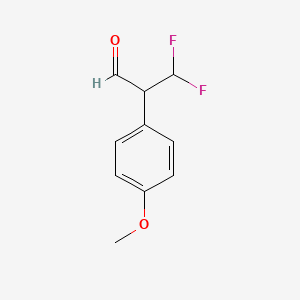
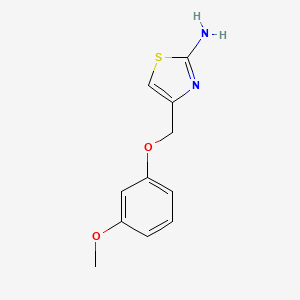
![7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069413.png)
![7-Fluoro-2-azaspiro[3.5]nonane](/img/structure/B13069417.png)
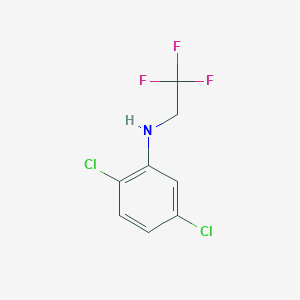
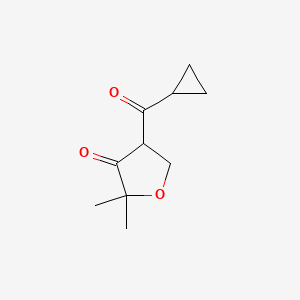
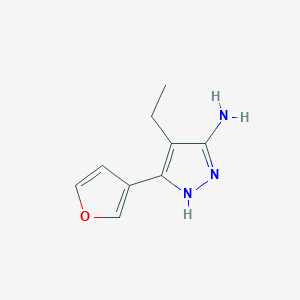
![2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069455.png)
